molecular formula C9H11FO2 B1334150 3-Fluoro-4-methoxyphenethyl alcohol CAS No. 404-91-1

3-Fluoro-4-methoxyphenethyl alcohol

Cat. No.: B1334150
CAS No.: 404-91-1
M. Wt: 170.18 g/mol
InChI Key: CTZFMMKZSPJHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxyphenethyl alcohol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenethyl alcohol structure.

Scientific Research Applications

3-Fluoro-4-methoxyphenethyl alcohol is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Used in biochemical assays and as a reference compound in analytical studies.

    Industry: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methoxyphenethyl alcohol involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid . The acid is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminium hydride is then added portionwise to the solution, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions using appropriate reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-methoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced further to form various derivatives.

    Substitution: The fluorine atom and methoxy group can participate in substitution reactions, leading to the formation of different substituted phenethyl alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Formation of 3-Fluoro-4-methoxybenzaldehyde.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenethyl alcohols with different halogen atoms.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenethyl alcohol is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4-Fluorophenethyl alcohol
  • 3-Fluoro-4-methoxybenzyl alcohol
  • 3-Fluoro-4-methoxyphenylacetic acid

Comparison: 3-Fluoro-4-methoxyphenethyl alcohol is unique due to the presence of both a fluorine atom and a methoxy group on the phenethyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFMMKZSPJHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374592
Record name 3-Fluoro-4-methoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-91-1
Record name 3-Fluoro-4-methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 404-91-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.